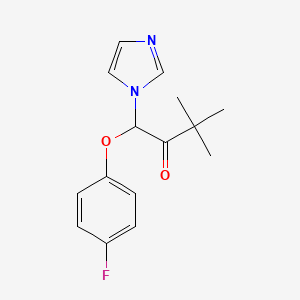
Benzenediazonium, 2,4,6-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenediazonium, 2,4,6-trimethyl- is an organic compound with the molecular formula C9H11N2+. It is a type of diazonium salt, which is known for its reactivity and utility in various chemical reactions. The compound is characterized by the presence of a diazonium group (-N2+) attached to a benzene ring substituted with three methyl groups at the 2, 4, and 6 positions. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenediazonium, 2,4,6-trimethyl- typically involves the diazotization of 2,4,6-trimethylaniline. The process includes the following steps:
Diazotization Reaction: 2,4,6-trimethylaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C). This reaction forms the diazonium salt. [ \text{C}{13}\text{N} + \text{HNO}_2 + \text{HCl} \rightarrow \text{C}{11}\text{N}_2^+ \text{Cl}^- + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of benzenediazonium, 2,4,6-trimethyl- follows similar principles but is scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Benzenediazonium, 2,4,6-trimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: The compound can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Substitution by Halides: Using potassium iodide (KI) in cold conditions to form iodobenzene.
Substitution by Hydroxides: Heating with water to form phenol.
Coupling Reactions: Reacting with phenol in sodium hydroxide solution at low temperatures to form azo compounds.
Major Products Formed
Iodobenzene: Formed by substitution with iodide ions.
Phenol: Formed by substitution with hydroxide ions.
Azo Compounds: Formed by coupling reactions with phenols and aromatic amines.
Aplicaciones Científicas De Investigación
Benzenediazonium, 2,4,6-trimethyl- has several applications in scientific research:
Chemistry: Used in the synthesis of azo dyes, which are important in textile and printing industries.
Biology: Employed in labeling and detection techniques due to its ability to form stable azo compounds.
Medicine: Investigated for potential use in drug delivery systems and as intermediates in pharmaceutical synthesis.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenediazonium, 2,4,6-trimethyl- involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. The diazonium group acts as an excellent leaving group, facilitating the formation of new bonds with nucleophiles. The reactivity is primarily due to the stability of the nitrogen gas (N2) that is released during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzenediazonium Chloride: Similar in structure but lacks the methyl groups, making it less sterically hindered.
2,4,6-Trimethylbenzenediazonium: Similar but with different substituents on the benzene ring.
Uniqueness
Benzenediazonium, 2,4,6-trimethyl- is unique due to the presence of three methyl groups, which influence its reactivity and steric properties. These methyl groups can affect the compound’s stability and the rate of its reactions compared to other diazonium salts.
This detailed article provides a comprehensive overview of benzenediazonium, 2,4,6-trimethyl-, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
45860-24-0 |
|---|---|
Fórmula molecular |
C9H11N2+ |
Peso molecular |
147.20 g/mol |
Nombre IUPAC |
2,4,6-trimethylbenzenediazonium |
InChI |
InChI=1S/C9H11N2/c1-6-4-7(2)9(11-10)8(3)5-6/h4-5H,1-3H3/q+1 |
Clave InChI |
AQDKDQPFTWJIME-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C)[N+]#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



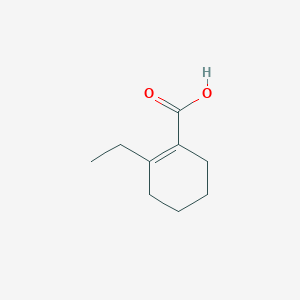



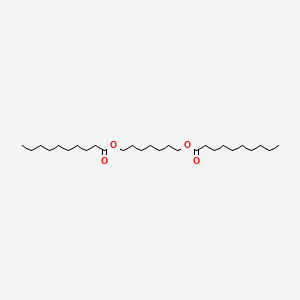
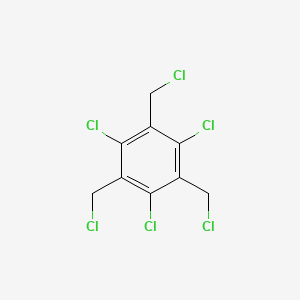

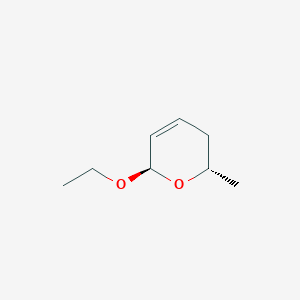

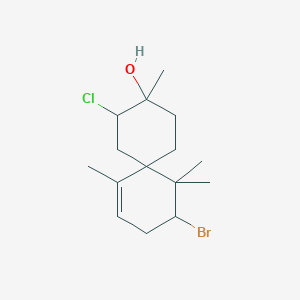
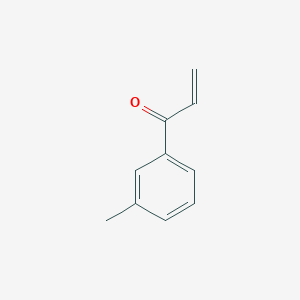
![Diazene, [(3-nitrophenyl)(phenylhydrazono)methyl]phenyl-](/img/structure/B14648427.png)
